molecular formula C11H11NO3 B13119186 5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione

5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione

Cat. No.: B13119186
M. Wt: 205.21 g/mol
InChI Key: KDIUKVXFKJKQBB-UHFFFAOYSA-N
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Description

5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione is a compound belonging to the indole derivatives family Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

The synthesis of 5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), resulting in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives. Sodium borohydride (NaBH₄) is a typical reducing agent used.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives.

Scientific Research Applications

5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

5-Ethyl-1-(hydroxymethyl)indoline-2,3-dione can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5-ethyl-1-(hydroxymethyl)indole-2,3-dione

InChI

InChI=1S/C11H11NO3/c1-2-7-3-4-9-8(5-7)10(14)11(15)12(9)6-13/h3-5,13H,2,6H2,1H3

InChI Key

KDIUKVXFKJKQBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=O)C2=O)CO

Origin of Product

United States

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